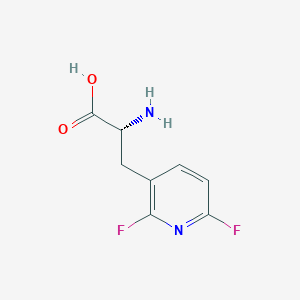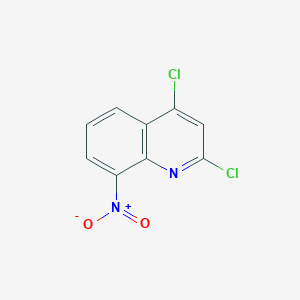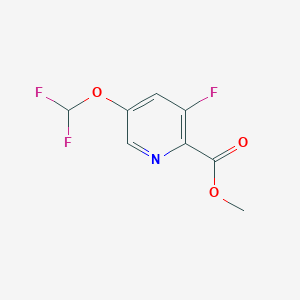![molecular formula C9H15NO3 B13023398 1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 1251925-13-9](/img/structure/B13023398.png)
1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid is a complex organic compound with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol This compound is characterized by its unique bicyclic structure, which includes an azabicyclo and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid involves several steps. One common method is the Diels-Alder reaction, which is used to form the bicyclic structure . This reaction typically involves the reaction of furans with olefinic or acetylenic dienophiles under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reaction.
Chemical Reactions Analysis
1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and enzyme interactions.
Industry: Used in the development of new materials and polymers due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets. The azabicyclo structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, further stabilizing these interactions.
Comparison with Similar Compounds
Similar compounds to 1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid include:
7-Oxabicyclo[4.1.0]heptane: Known for its use in polymer synthesis and biological activity.
tert-Butyl 7-oxa-3-aza-bicyclo[4.1.0]heptane-3-carboxylate: Used in various chemical reactions and as a precursor in organic synthesis.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
1251925-13-9 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-10-4-3-6-7(8(11)12)9(6,5-10)13-2/h6-7H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
DFJHSTIEMBTWCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2C(C2(C1)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Chlorothieno[2,3-b]pyridine](/img/structure/B13023329.png)






![Methyl7-hydroxythieno[2,3-c]pyridine-4-carboxylate](/img/structure/B13023369.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13023378.png)
